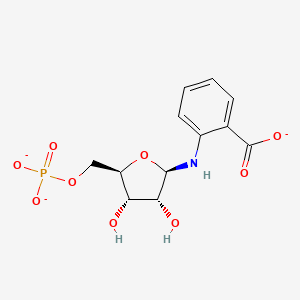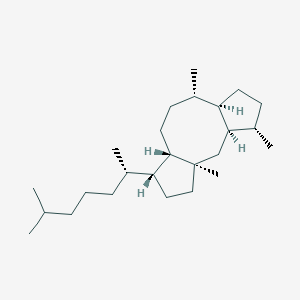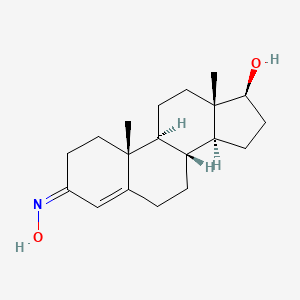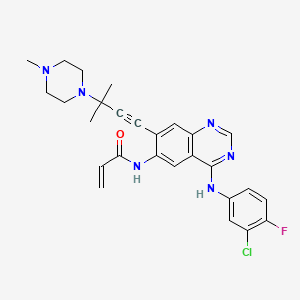
AV-412 free base
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
AV-412 free base, also known as MP-412 free base, is primarily an inhibitor of the Epidermal Growth Factor Receptor (EGFR) family . The primary targets of this compound are EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M, and ErbB2 . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .
Mode of Action
This compound shows potent inhibition of the EGFR L858R mutations . It interacts with its targets and inhibits their autophosphorylation . This interaction results in the suppression of EGFR signaling, particularly in cells with a double mutation of L858R and T790M in EGFR .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR and ErbB2, this compound disrupts the downstream signaling events that lead to cell proliferation .
Pharmacokinetics
The compound’s efficacy in animal models suggests that it has sufficient bioavailability to exert its inhibitory effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-dependent cell proliferation . In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively .
Safety and Hazards
AV-412 should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes. In case of contact, flush with copious amounts of water and seek medical advice . It should be stored in a dark place and protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .
Biochemische Analyse
Biochemical Properties
AV-412 free base plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ErbB2. It interacts with several biomolecules, including the EGFR mutants (L858R, T790M, L858R/T790M) and ErbB2. The nature of these interactions involves binding to the kinase domains of these receptors, thereby preventing their activation and subsequent signaling .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It inhibits EGF-dependent cell proliferation and abrogates EGFR signaling in gefitinib-resistant cell lines. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in cancer xenograft models, this compound demonstrated complete inhibition of tumor growth in cell lines overexpressing EGFR and ErbB2 .
Molecular Mechanism
The molecular mechanism of this compound involves its irreversible and selective inhibition of the tyrosine kinase activities of EGFR and ErbB2. This inhibition leads to the suppression of downstream signaling pathways that are essential for tumor cell proliferation and survival. This compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows significant antitumor effects with daily and every-other-day dosing schedules, but not with a once-weekly schedule. This suggests that the stability and degradation of this compound are critical factors in its efficacy. Long-term studies have shown that this compound maintains its inhibitory effects on EGFR and ErbB2 signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound demonstrates complete inhibition of tumor growth in cancer xenograft models. Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with EGFR and ErbB2. These interactions lead to changes in metabolic flux and metabolite levels, affecting cellular energy production and utilization. The compound’s inhibition of EGFR and ErbB2 disrupts normal cellular metabolism, contributing to its antitumor effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The distribution of this compound within the body is crucial for its therapeutic effects, as it needs to reach and maintain effective concentrations at the target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with EGFR and ErbB2. This localization is essential for its activity, as it needs to be in proximity to its targets to exert its inhibitory effects. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von MP-412 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Prozess umfasst typischerweise:
- Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
- Einführung von funktionellen Gruppen durch selektive Halogenierung und anschließende Substitutionsreaktionen.
- Abschließende Reinigungsschritte zur Erzielung einer hohen Reinheit der Verbindung .
Industrielle Herstellungsverfahren: Die industrielle Produktion von MP-412 folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Herstellung optimiert. Dies umfasst:
- Verwendung von Reaktionen mit hoher Ausbeute, um die Produktausbeute zu maximieren.
- Implementierung von Durchflussreaktoren zur Verbesserung der Reaktionsausbeute.
- Anwendung fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Sicherstellung der Produktreinheit .
Analyse Chemischer Reaktionen
Reaktionstypen: MP-412 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung spezifischer funktioneller Gruppen in ihre oxidierten Formen.
Reduktion: Reduktion bestimmter Einheiten, um gewünschte chemische Eigenschaften zu erzielen.
Substitution: Austausch von Halogenatomen durch andere funktionelle Gruppen, um die Aktivität der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von MP-412 mit modifizierten biologischen Aktivitäten, die seine Wirksamkeit gegen verschiedene Krebszelllinien verbessern .
Wissenschaftliche Forschungsanwendungen
MP-412 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Wird als Modellverbindung verwendet, um duale Inhibitionsmechanismen von Tyrosinkinasen zu untersuchen.
Biologie: Untersucht werden die Auswirkungen auf Zellsignalwege und Zellproliferation.
Medizin: Wird als Therapeutikum zur Behandlung von Krebserkrankungen untersucht, die gegenüber EGFR-Inhibitoren der ersten Generation resistent sind.
Industrie: Wird zur Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge eingesetzt
5. Wirkmechanismus
MP-412 übt seine Wirkung aus, indem es die Autophosphorylierung von EGFR und ErbB2 hemmt und so die nachgeschalteten Signalwege blockiert, die für die Proliferation und das Überleben von Krebszellen unerlässlich sind. Die Verbindung bindet an die Adenosintriphosphat-Bindungsstelle dieser Kinasen und verhindert so ihre Aktivierung und die anschließende Signalübertragung .
Ähnliche Verbindungen:
Erlotinib: Ein EGFR-Inhibitor der ersten Generation, der weniger effektiv gegen resistente Mutationen ist.
Gefitinib: Ein weiterer Inhibitor der ersten Generation mit ähnlichen Einschränkungen.
Lapatinib: Ein dualer EGFR/ErbB2-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit von MP-412: MP-412 zeichnet sich durch seine hohe Wirksamkeit gegenüber sowohl Wildtyp- als auch mutierten Formen von EGFR und ErbB2 aus, einschließlich derer, die gegenüber anderen Inhibitoren resistent sind. Seine Fähigkeit, mehrere Ziele gleichzeitig zu hemmen, macht es zu einem wertvollen Therapeutikum in der Krebsbehandlung .
Vergleich Mit ähnlichen Verbindungen
Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.
Gefitinib: Another first-generation inhibitor with similar limitations.
Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.
Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .
Eigenschaften
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXXUDARPGGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196403 | |
| Record name | AV-412 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451492-95-8 | |
| Record name | AV-412 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AV-412 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AV-412 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)
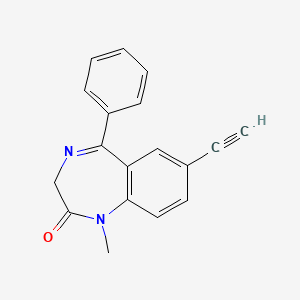

![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)
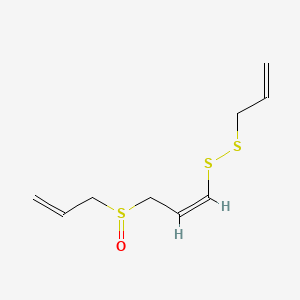
![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)

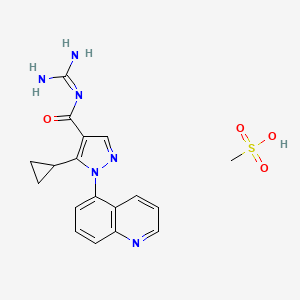
![Dipotassium;2-[[5-ethyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylate](/img/structure/B1245315.png)

